

Comparative Crystallographic Validation of Amino-Methylpyridine Derivatives

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Compound of Interest

Compound Name: 3-Amino-2-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data for Amino-Methylpyridine Derivatives.

This guide provides a comparative analysis of **3-Amino-2-methylpyridine** derivatives validated through single-crystal X-ray crystallography. The following sections detail the experimental protocols for the synthesis and crystallization of these compounds, present their key crystallographic data in a comparative table, and illustrate the general experimental workflow. While the primary focus is on **3-Amino-2-methylpyridine**, for comparative purposes, this guide also includes data from structurally related isomers, such as 2-Amino-3-methylpyridine, which have been more extensively studied. This allows for a broader understanding of the structural landscape of this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of representative amino-methylpyridine derivatives are outlined below. These protocols are based on established literature procedures.

Synthesis and Crystallization of a Silver(I) Complex of 2-Amino-3-methylpyridine[1][2]

A solution of 2-amino-3-methylpyridine (1.0 mmol) in ethanol is added dropwise to a stirred aqueous solution of silver nitrate (AgNO_3 , 1.0 mmol) in deionized water. The resulting clear solution is then stored at a low temperature (approximately 4°C) for several days. This process

yields colorless, plate-like crystals suitable for X-ray diffraction analysis. The crystals are subsequently isolated by filtration, washed with a small amount of ethanol, and air-dried.

Synthesis of Salts of 2-Amino-3-methylpyridine with Carboxylic Acids[3]

- bis(2-amino-3-methylpyridinium) fumarate dihydrate: This salt is prepared by mixing 2-amino-3-methylpyridine with fumaric acid in a 1:1 molar ratio in ethanol. The mixture is stirred at room temperature for three hours. The resulting solution is filtered and allowed to cool slowly. Clear, block-shaped crystals form after several days.
- 2-amino-3-methylpyridinium 5-chlorosalicylate: This salt is synthesized by reacting 2-amino-3-methylpyridine with 5-chlorosalicylic acid in a 1:1 molar ratio in methanol. The mixture is stirred for three hours at 293 K.

Synthesis of an Imidazo[1,2- α]pyridine Derivative[4]

The synthesis of this derivative involves a multi-component reaction. It begins with the condensation of a 2-aminopyridine with an aldehyde, catalyzed by an acid such as p-toluenesulfonic acid or scandium triflate. This is followed by the cyclization of the resulting imine intermediate with an isocyanide. The final product is purified through repeated flash chromatography and recrystallization to obtain crystals suitable for X-ray analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for several amino-methylpyridine derivatives, providing a basis for structural comparison.

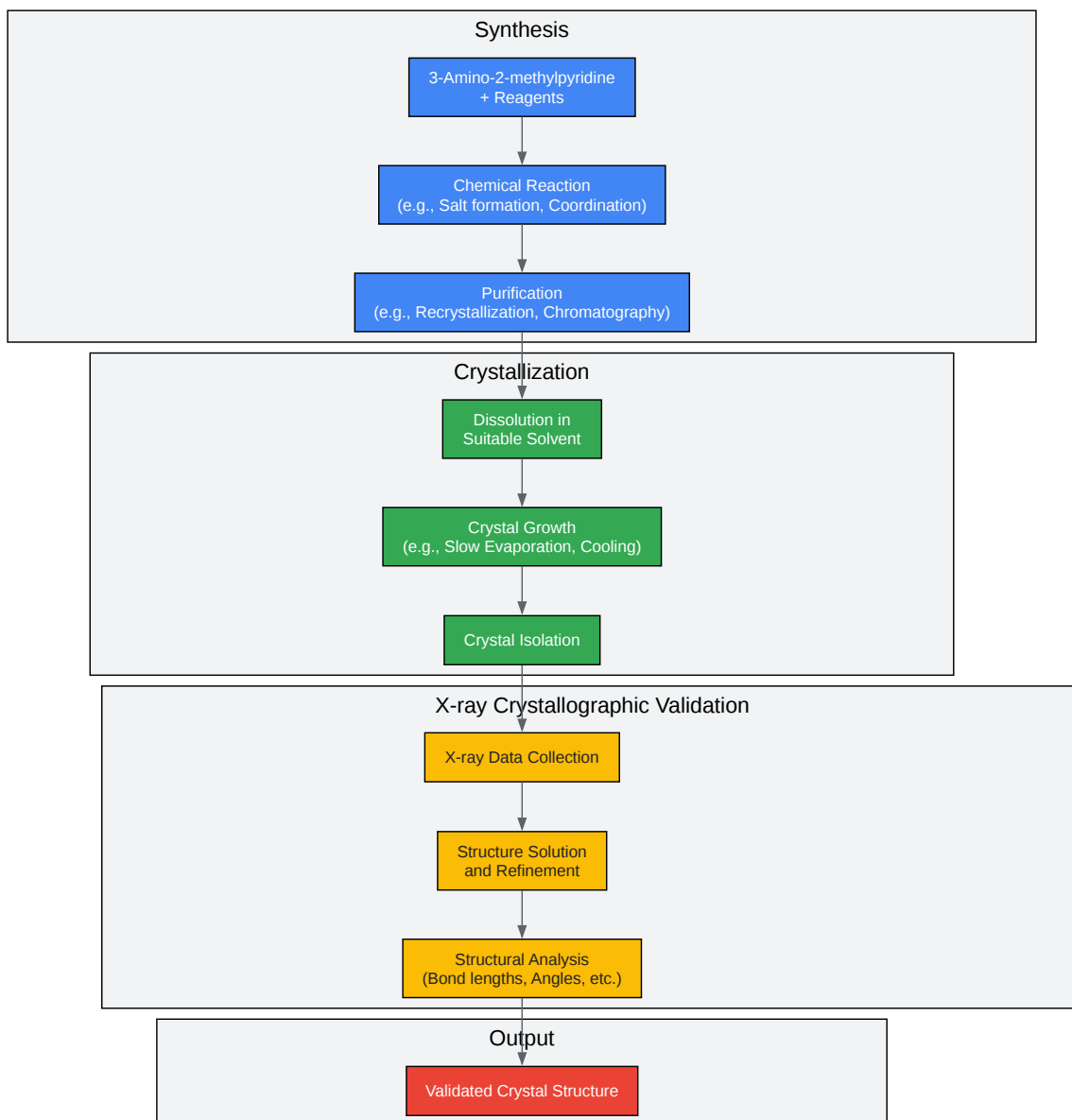
Compound Name	Cryst al System	Spac e Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Refer ence
[Ag(2-amino-3-methylpyridine) ₂]NO ₃	Monoclinic	P2 ₁ /c	[1]						
bis(2-amino-3-methylpyridinium) fumarate dihydrate	Triclinic	P-1	[2]						
2-amino-3-methylpyridinium 5-chlorosalicylate			[2]						
An Imidazo[1,2- α]pyridine	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	[3]						

Deriva
tive

Note: Specific lattice parameters (a, b, c, α , β , γ) are detailed in the cited literature and can be accessed for in-depth analysis.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and crystallographic validation of **3-Amino-2-methylpyridine** derivatives.



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Caption: Workflow for the synthesis and X-ray validation of **3-Amino-2-methylpyridine** derivatives.

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References

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